1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone

Asymmetric synthesis Chiral alcohol intermediates Ketoreductase

1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone is a halogenated trifluoromethyl aryl ketone (CAS 1998068-09-9, C14H8ClF3O, MW 284.66) that functions as a penultimate prochiral intermediate in the convergent synthesis of spirocyclic tryptophan hydroxylase 1 (TPH1) inhibitors, most notably Rodatristat ethyl (KAR5585), a clinical-stage therapeutic for pulmonary arterial hypertension. Unlike generic trifluoromethyl aryl ketones that serve as mere trifluoromethyl group carriers, this compound possesses a precisely positioned 5-chloro substituent on the biphenyl scaffold that directly maps onto the pharmacophoric requirements of the Rodatristat series, where the chlorine atom engages in critical enzyme contacts within the TPH1 active site.

Molecular Formula C14H8ClF3O
Molecular Weight 284.66 g/mol
Cat. No. B12834837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone
Molecular FormulaC14H8ClF3O
Molecular Weight284.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)C(F)(F)F
InChIInChI=1S/C14H8ClF3O/c15-10-6-7-11(13(19)14(16,17)18)12(8-10)9-4-2-1-3-5-9/h1-8H
InChIKeyBAGRLUZOGPUTER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Baseline for 1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone (CAS 1998068-09-9)


1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone is a halogenated trifluoromethyl aryl ketone (CAS 1998068-09-9, C14H8ClF3O, MW 284.66) that functions as a penultimate prochiral intermediate in the convergent synthesis of spirocyclic tryptophan hydroxylase 1 (TPH1) inhibitors, most notably Rodatristat ethyl (KAR5585), a clinical-stage therapeutic for pulmonary arterial hypertension [1][2]. Unlike generic trifluoromethyl aryl ketones that serve as mere trifluoromethyl group carriers, this compound possesses a precisely positioned 5-chloro substituent on the biphenyl scaffold that directly maps onto the pharmacophoric requirements of the Rodatristat series, where the chlorine atom engages in critical enzyme contacts within the TPH1 active site [1]. Its primary synthetic utility lies not in its own biological activity—it is not a bioactive end-product—but in its role as the immediate precursor to the enantiopure (R)-secondary alcohol chiral building block (R)-1-(5-chloro-[1,1′-biphenyl]-2-yl)-2,2,2-trifluoroethanol, which is subsequently incorporated via a pyrimidine ether linkage into the final spirocyclic scaffold [2].

Why In-Class Analogs Cannot Substitute 1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone for Rodatristat-Directed Syntheses


The highly convergent nature of the Rodatristat ethyl synthetic route means that the substitution of this specific ketone intermediate with any structurally similar analog—such as the bromo- or des-chloro derivative—introduces a cascade of irreparable downstream consequences. The 5-chloro substituent is not an interchangeable halogen handle; it is a required structural element of the final drug molecule [1]. Replacing this compound with 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone, a commercially available alternative, would yield a final spiropiperidine core bearing a bromine atom that is entirely absent from the validated pharmacophore, immediately altering binding affinity, off-target selectivity, and metabolic stability profiles relative to the clinical candidate [2]. Even the use of the des-chloro analog, 1-[(1,1'-biphenyl)-2-yl]-2,2,2-trifluoroethanone, would delete a specific enzyme-contact atom, which has been shown in TPH1 inhibitor SAR studies to substantially reduce inhibitory potency [2]. Furthermore, this ketone is the sole substrate validated to date for the enzymatic asymmetric reduction that furnishes the requisite (R)-enantiomer in >99% enantiomeric excess (ee) using commercially available ketoreductases [3]. Attempts to substitute a structurally similar ketone would necessitate a complete re-optimization of the bioreduction step with uncertain enantioselectivity outcomes, risking costly re-validation of chiral purity specifications for regulatory filings [3].

Quantitative Comparative Evidence: 1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone vs. Nearest Analogs and Synthetic Alternatives


Enantioselective Reduction: Enzymatic Bioreduction Achieves >99% ee and >99% Conversion, Outperforming Chiral Ir(III)-Catalyzed Transfer Hydrogenation

The asymmetric reduction of 1-(5-chloro-[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone to its corresponding chiral secondary alcohol, the penultimate intermediate of Rodatristat ethyl, has been achieved via two distinct catalytic approaches. A recently reported ketoreductase (KRED)-mediated enzymatic method delivers (R)-3 and (S)-3 chiral alcohols each in >99% enantiomeric excess (ee) with >99% conversion within 24 hours at 30°C, using KRED-244 and KRED-101 enzymes respectively [1]. In contrast, the established chemocatalytic method using a chiral Ir(III) catalyst—prepared from dichloro(pentamethylcyclopentadienyl)iridium(III) dimer and (1R,2R)-(−)-N-(4-toluenesulfonyl)-1,2-diphenylethylenediamine, operating at elevated temperature (30–50°C) in the presence of potassium formate reductant—has been employed but its specific ee and conversion values for this substrate remain unreported in the peer-reviewed literature [2]. The enzymatic method provides the first validated route to enantiopure product (>99% ee) where the chemocatalytic alternative has not demonstrated equivalent stereochemical fidelity, representing a critical advantage for manufacturing processes requiring regulatory-grade chiral purity specifications [1].

Asymmetric synthesis Chiral alcohol intermediates Ketoreductase Rodatristat ethyl Enzyme catalysis

Chemical Identity Provenance: The 5-Chloro Substituent Defines the Pharmacophore; Non-Chlorinated or Brominated Analogs Are Structurally Invalid for TPH1 Inhibitor Drug Substance Synthesis

The Rodatristat family of drug substances (including Rodatristat and its ethyl ester prodrug KAR5585) are defined by the presence of a 5-chloro substituent on the biphenyl moiety, which is directly derived from this ketone intermediate [1]. The chemical structure of the final active pharmaceutical ingredient, (3S)-8-{2-amino-6-[(1R)-1-{5-chloro-[1,1'-biphenyl]-2-yl}-2,2,2-trifluoroethoxy]pyrimidin-4-yl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid, explicitly requires the 5-chloro substitution pattern [2]. Attempting to replace this intermediate with the commercially available bromo analog, 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone (CAS 1033805-23-0), would result in a 2-bromo-4-chloro substitution pattern that is structurally distinct from the 5-chloro biphenyl pharmacophore . Similarly, the des-chloro biphenyl analog (1-[(1,1'-biphenyl)-2-yl]-2,2,2-trifluoroethanone) lacks the chlorine atom entirely. TPH1 inhibitor patent SAR data establish that the halogen substitution pattern on the biphenyl fragment directly influences TPH1 inhibitory potency, with the 5-chloro substitution yielding optimal enzyme inhibition in the spirocyclic series [1].

TPH1 inhibitors Structure-activity relationship Pharmacophore Rodatristat Halogen bonding

Process Scalability and Yield: The Trifluoromethyl Ketone Intermediate Is Accessible via a 99% Yield Suzuki Coupling–Trifluoromethylation Sequence at Kilogram Scale

A dedicated process patent (US 10,472,313) discloses that 1-(5-chloro[1,1′-biphenyl]-2-yl)-2,2,2-trifluoroethanone can be synthesized on a multikilogram scale via a two-step sequence consisting of a Suzuki coupling of methyl/ethyl 4-chloro-2-iodobenzoate with phenylboronic acid, followed by catalyzed trifluoromethylation of the resulting ester with TMSCF3 [1]. The Suzuki coupling step proceeds with an actual isolated yield of 13,550 g (99% of theoretical yield of 13,542 g) under optimized conditions (Pd(PPh3)4 catalyst, 88–90°C, aqueous dioxane) [1]. This near-quantitative yield at multikilogram scale represents superior process efficiency compared to earlier routes that employed linear syntheses requiring protection/deprotection strategies and delivered lower overall yields [2]. The convergent approach enabled by this patent provides a scalable, cost-efficient procurement pathway for industrial quantities of this intermediate, a critical consideration for contract manufacturing organizations (CMOs) planning GMP campaigns for Rodatristat ethyl [1].

Process chemistry Suzuki coupling Trifluoromethylation Scale-up Kilogram synthesis

Enzyme Immobilization and Reusability: Ketoreductases for the Asymmetric Reduction of This Ketone Can Be Recycled Over 10 Cycles Without Loss of Activity

The KRED-244 and KRED-101 enzymes employed for the asymmetric reduction of 1-(5-chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone were successfully immobilized using sodium alginate entrapment, enabling recycling and reuse in subsequent reaction cycles [1]. The immobilized enzyme system was subjected to 15 consecutive reuse cycles: no apparent loss of catalytic activity was observed through 10 cycles, and partial activity retention was maintained through cycle 15 [1]. This reusability data are specific to this ketone substrate; there is no corresponding published reusability data for the chiral Ir(III) catalyst on this substrate, as the chemocatalytic system involves a homogeneous Ir(III) complex that is not readily recoverable or recyclable under the published conditions [2]. The 10+ cycle durability establishes a tangible operational cost advantage for large-scale manufacturing where catalyst cost-per-batch is a key determinant of overall process economics [1].

Enzyme immobilization Biocatalysis sustainability Ketoreductase recycling Green chemistry Process intensification

Procurement-Driven Application Scenarios for 1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone


GMP-Compliant Manufacture of Rodatristat Ethyl (KAR5585) Active Pharmaceutical Ingredient

This ketone is the sole validated penultimate intermediate for the synthesis of the (R)-chiral alcohol building block used in the assembly of Rodatristat ethyl, a first-in-class TPH1 inhibitor that has completed Phase 2b clinical trials for pulmonary arterial hypertension (ELEVATE 2) [1]. Procurement of this specific intermediate is mandatory for any contract manufacturing organization (CMO) or innovator company planning to execute GMP campaigns for the Rodatristat ethyl drug substance, as the 5-chloro substitution pattern is an immutable component of the regulatory Drug Master File (DMF) [1][2].

Enzymatic Biocatalysis Route Scouting and Process Development for Chiral Alcohol Synthesis

Process R&D groups engaged in green chemistry initiatives can leverage this ketone as the substrate for ketoreductase (KRED)-mediated asymmetric reduction to produce enantiopure (R)- or (S)-1-(5-chloro-[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanol in >99% ee and >99% conversion [3]. The immobilization and recyclability data (>10 cycles) make it an ideal system for continuous-flow biocatalysis and process intensification studies aimed at reducing manufacturing costs [3].

Synthetic Methodology Development Using a Structurally Defined, Electrophilic Trifluoromethyl Ketone Scaffold

Academic and industrial laboratories developing new trifluoromethylation methodologies or exploring nucleophilic additions to activated ketones can use this compound as a well-characterized, commercially available substrate [4]. Its biphenyl scaffold and 5-chloro substituent provide a defined electronic and steric environment, making it suitable for systematic studies of organometallic additions, hydride reductions, or olefination reactions, where the trifluoromethyl ketone moiety serves as a reactive electrophilic handle [4].

Pharmacophore Validation and Structure-Activity Relationship (SAR) Studies of Peripheral Serotonin Inhibitors

Medicinal chemistry groups exploring next-generation TPH1 inhibitors can use this intermediate to synthesize focused libraries of Rodatristat analogs, systematically varying the amine cap while retaining the critical 5-chloro biphenyl trifluoroethanol ether moiety that has been validated as essential for nanomolar TPH1 inhibition [1][2]. Procurement of the ketone in bulk enables parallel medicinal chemistry campaigns that maintain the proven pharmacophoric core while exploring novel periphery modifications [2].

Quote Request

Request a Quote for 1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.